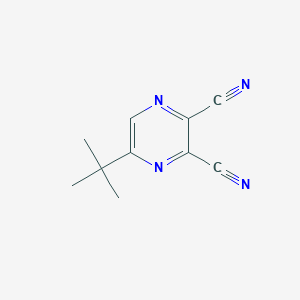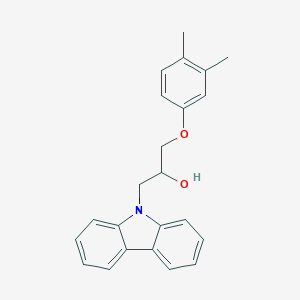
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDPP is a synthetic compound that is derived from carbazole, a naturally occurring aromatic compound found in coal tar.
Applications De Recherche Scientifique
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in neuroprotection is not clear, but it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Effets Biochimiques Et Physiologiques
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol induces apoptosis by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, there are some limitations to using 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in lab experiments. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound and may have side effects that need to be carefully evaluated. In addition, the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Orientations Futures
There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. One area of interest is the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. Another area of interest is the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in cancer, neuroprotection, and inflammation needs to be further elucidated. Finally, there is a need for further research on the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol to improve yields and purity.
Conclusion:
In conclusion, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity. There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, including the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, and the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol.
Méthodes De Synthèse
The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol involves a series of chemical reactions. The starting material for the synthesis is carbazole, which is first reacted with 3,4-dimethylphenol to form 3-(3,4-dimethylphenoxy)carbazole. This intermediate compound is then reacted with 2-propanol and a catalyst to form 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Propriétés
Numéro CAS |
6139-16-8 |
|---|---|
Nom du produit |
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO2/c1-16-11-12-19(13-17(16)2)26-15-18(25)14-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,25H,14-15H2,1-2H3 |
Clé InChI |
IYVRPHFVFYPMIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



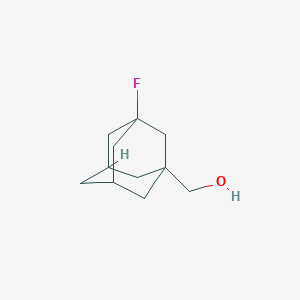
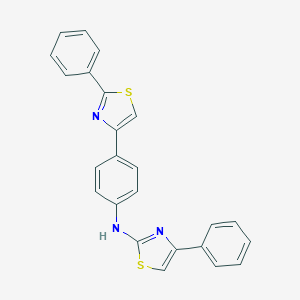
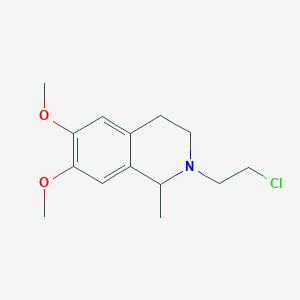
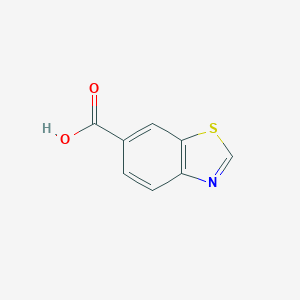
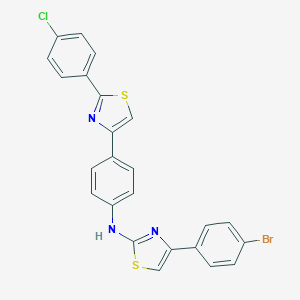
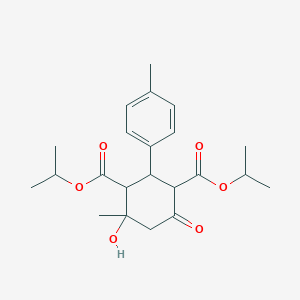
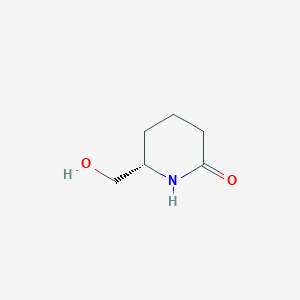
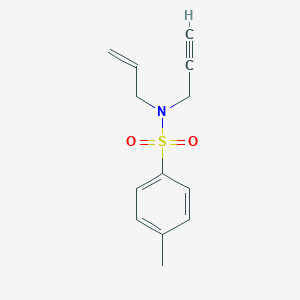
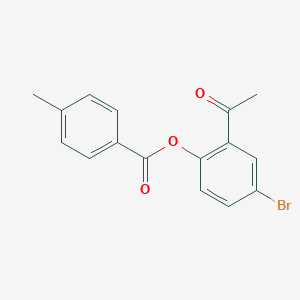
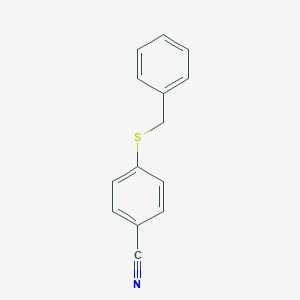
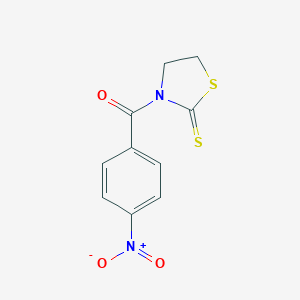
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

